REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([C:8](=[O:10])[CH3:9])=[C:5]([CH3:7])[N:6]=1.[BrH:11].Br.[NH+]1C=CC=CC=1>C(O)(=O)C>[BrH:11].[NH2:1][C:2]1[S:3][C:4]([C:8](=[O:10])[CH2:9][Br:11])=[C:5]([CH3:7])[N:6]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
NC=1SC(=C(N1)C)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
pyridinium hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.[NH+]1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diisopropyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over calcium chloride
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
Br.NC=1SC(=C(N1)C)C(CBr)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |